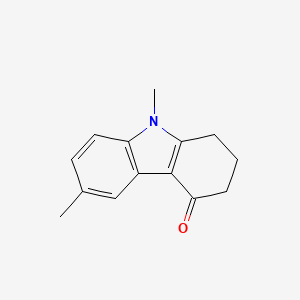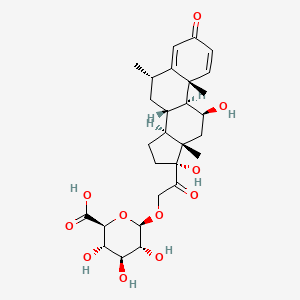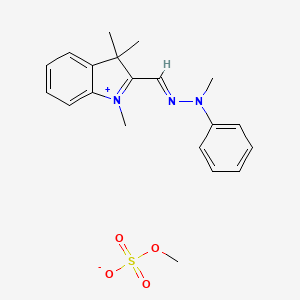
6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. The reaction is carried out in the presence of an acid catalyst, such as trifluoroacetic acid, under controlled temperature conditions . The reaction mixture is then subjected to purification processes to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like piperazines and alkyl halides are employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- 1,2,3,9-Tetrahydro-4H-carbazol-4-one
- 3-Acetylindole
- 1-(1-methyl-1H-indol-3-yl)-1-ethanone
Uniqueness
6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to its specific methyl substitutions at positions 6 and 9, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
88368-15-4 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
6,9-dimethyl-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C14H15NO/c1-9-6-7-11-10(8-9)14-12(15(11)2)4-3-5-13(14)16/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZBSINGINDVMZAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2C(=O)CCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)




![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)






